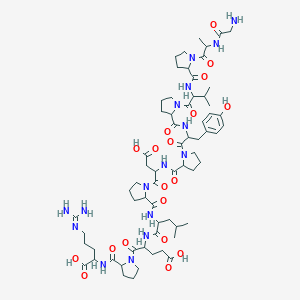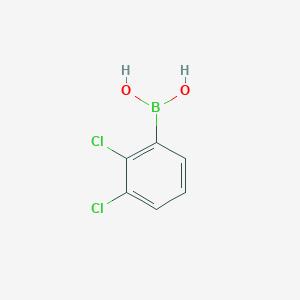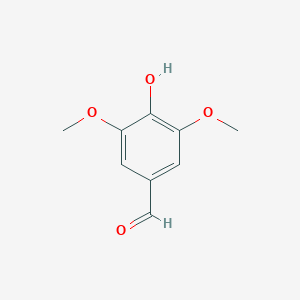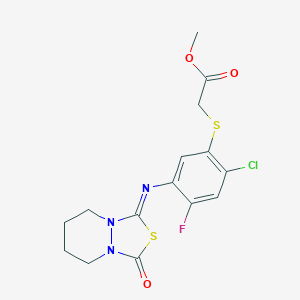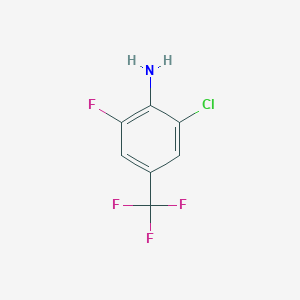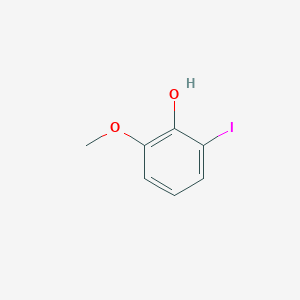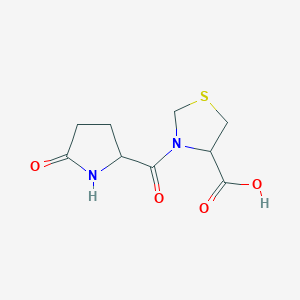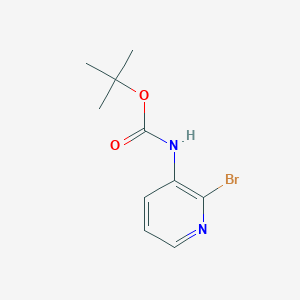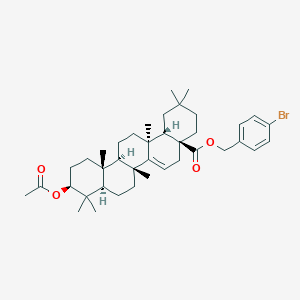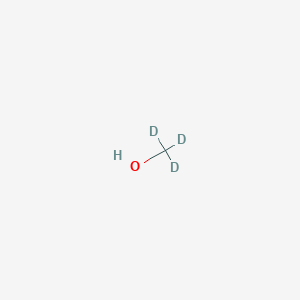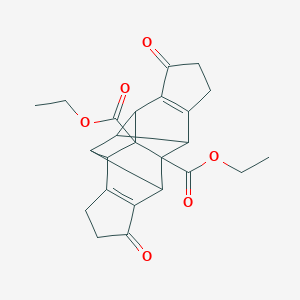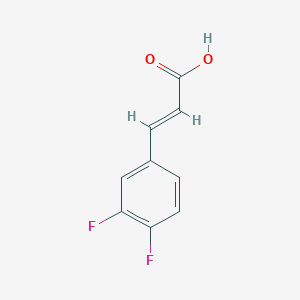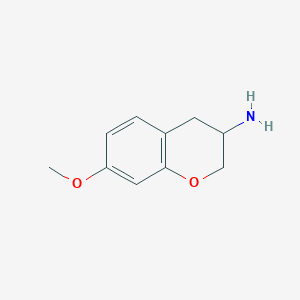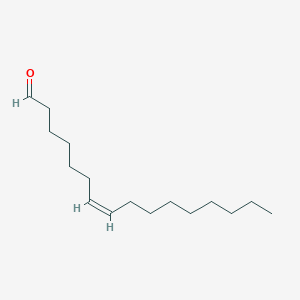![molecular formula C11H14N4OS B056544 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 117480-89-4](/img/structure/B56544.png)
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, also known as DMPT, is a chemical compound with potential applications in scientific research. DMPT is a sulfur-containing heterocyclic compound that has been shown to have various biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.
作用機序
The mechanism of action of 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. This compound has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification genes. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, this compound has been shown to modulate the expression of various cytokines and growth factors, which play important roles in cellular proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce oxidative stress. Additionally, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, including its low toxicity, ease of synthesis, and wide range of biological activities. This compound has been shown to have low toxicity in animal studies, making it a safer alternative to other compounds with similar biological activities. This compound is also relatively easy to synthesize, making it accessible to researchers. However, this compound has some limitations for lab experiments, including its limited solubility in water and its potential interactions with other compounds. This compound may require special solvents or formulation to improve its solubility, and its interactions with other compounds may affect its biological activity.
将来の方向性
There are several future directions for the study of 4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as arthritis, cancer, and cardiovascular diseases. Another potential direction is to study its potential as a feed additive for livestock to improve their growth performance and feed efficiency. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
合成法
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can be synthesized by the reaction of 2,4-dimethylphenol with thiosemicarbazide in the presence of sodium hydroxide and then with formaldehyde. The resulting product is then treated with hydrazine hydrate and sodium hydroxide to yield this compound. The overall reaction scheme is shown below:
科学的研究の応用
4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in various scientific research fields, such as medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various diseases, including arthritis, cancer, and cardiovascular diseases. In agriculture, this compound has been used as a feed additive for livestock to improve their growth performance and feed efficiency. In environmental science, this compound has been studied for its potential use as a biocide for controlling harmful algal blooms in aquatic ecosystems.
特性
| 117480-89-4 | |
分子式 |
C11H14N4OS |
分子量 |
250.32 g/mol |
IUPAC名 |
4-amino-3-[(2,4-dimethylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H14N4OS/c1-7-3-4-9(8(2)5-7)16-6-10-13-14-11(17)15(10)12/h3-5H,6,12H2,1-2H3,(H,14,17) |
InChIキー |
CKKNRSAFAAAFSE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=NNC(=S)N2N)C |
正規SMILES |
CC1=CC(=C(C=C1)OCC2=NNC(=S)N2N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


